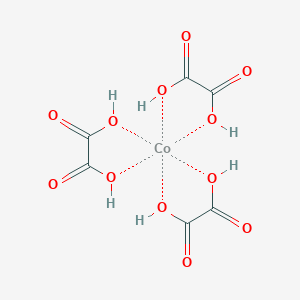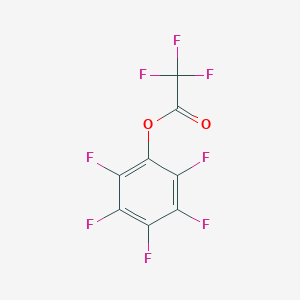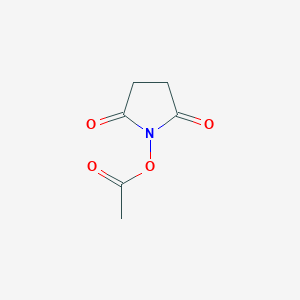
琥珀酰亚胺醋酸酯
概述
描述
Synthesis Analysis
Succinimidyl acetate and its derivatives are synthesized through a reaction involving succinimide and appropriate acylating agents. For instance, the synthesis of N-succinimidyl-(S)-naproxen ester involves the reaction of (S)-naproxen with N-hydroxysuccinimide in the presence of dicyclohexyl carbodiimide, showcasing its utility as a chiral derivatizing agent (Bhushan & Tanwar, 2008).
Molecular Structure Analysis
The molecular structure of succinimidyl acetate derivatives allows for selective reactivity with primary and secondary aliphatic amino groups. This specificity is leveraged in protein cross-linking applications, where succinimidyl acetate derivatives facilitate the acylation of amino groups under mild conditions (Lomant & Fairbanks, 1976).
Chemical Reactions and Properties
Succinimidyl acetate is involved in various chemical reactions, including the production of succinate from acetate by metabolically engineered Escherichia coli, demonstrating its role in microbial production processes (Li et al., 2016). Additionally, it serves as a core reagent in cyclopropanation reactions, indicating its versatility in organic synthesis (Ruppel et al., 2009).
Physical Properties Analysis
The physical properties of succinimidyl acetate derivatives, such as solubility and stability, are crucial for their application in chemical synthesis and biological conjugation processes. For example, [35S]dithiobis(succinimidyl propionate) demonstrates high reactivity under mild conditions and long solution half-life, making it a versatile probe in biological systems (Lomant & Fairbanks, 1976).
Chemical Properties Analysis
The chemical reactivity of succinimidyl acetate, including its ability to acylate amino groups in proteins and peptides, underpins its widespread use in biochemical labeling and modification. This reactivity is exploited in the synthesis of fluorescent labeling reagents for aliphatic amines, demonstrating its applicability in analytical chemistry (Cao et al., 2005).
科学研究应用
细胞增殖和癌症研究: Matera 等人 (2004) 描述了在研究造血细胞的迁移和增殖中使用羧基荧光素二乙酸琥珀酰亚胺酯 (CFSE),这在癌症研究和细胞生物学中很有价值 (Matera、Lupi 和 Ubezio,2004).
化学和生物技术: Leonard 和 Bruncková (2012) 讨论了琥珀酰亚胺基-4-(N-马来酰亚甲基)环己烷-1-羧酸酯 (SMCC) 及其在免疫测定、肿瘤成像放射标记、治疗剂递送等各个领域的用途 (Leonard 和 Bruncková,2012).
放射标记和分子结构: Mamat 等人 (2017) 报告了琥珀酰亚胺基卤代苯甲酸酯的晶体和分子结构,用于生物活性分子的放射标记以用于医疗应用 (Mamat、Weiss 和 Köckerling,2017).
神经科学研究: Fink 和 Gainer (1980) 利用 N-琥珀酰亚胺基[2,3-3H]丙酸酯标记大鼠的轴突内蛋白,提供了对蛋白质轴突转运的见解 (Fink 和 Gainer,1980).
色谱和药物分析: Bhushan 和 Tanwar (2008) 合成了 N-琥珀酰亚胺基-(S)-萘普生酯,用于在色谱法中对青霉胺进行间接对映体拆分,突出了其在药物分析中的应用 (Bhushan 和 Tanwar,2008).
医学成像中的蛋白质标记: Kostikov 等人 (2012) 开发了 N-琥珀酰亚胺基 3-(二叔丁基[(18)F]氟代甲硅烷基)苯甲酸酯 ([18)F] SiFB),这是一种用于 PET 成像中一步标记蛋白质的新型合成子 (Kostikov 等,2012).
代谢工程和生物技术: Li 等人 (2016) 和 Huang 等人 (2018) 证明了在大肠杆菌的基因工程中从乙酸盐中产生琥珀酸盐,这与生物制造和替代碳源使用有关 (Li、Huang、Wu、Li 和 Ye,2016) (Huang、Yang、Fang、Zhang、Wu、Li 和 Ye,2018).
治疗研究: Vaidyanathan 和 Zalutsky (2007) 合成了 N-琥珀酰亚胺基 4-胍基甲基-3-[*I]碘代苯甲酸酯,这是一种用于标记内化蛋白和肽的放射碘化剂,在治疗研究中很重要 (Vaidyanathan 和 Zalutsky,2007).
安全和危害
未来方向
Succinimidyl acetate has been used in the preparation of polyacrylamide gels to enable increased stability in protein coating . It has also been used in the fabrication of desalination membranes . Future research directions may include advancing fabrication processes and exploring other potential applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-4(8)11-7-5(9)2-3-6(7)10/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFCHNIAAPMMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162774 | |
| Record name | N-Acetoxysuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinimidyl acetate | |
CAS RN |
14464-29-0 | |
| Record name | Acetic acid N-hydroxysuccinimide ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinimidyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetoxysuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(acetoxy)pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

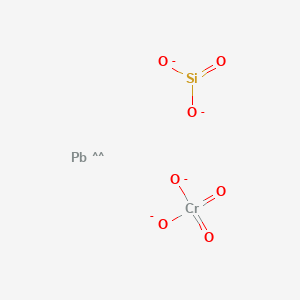
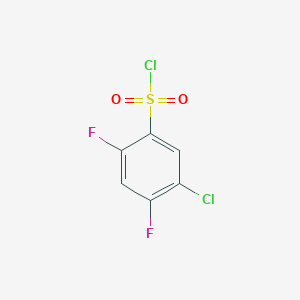
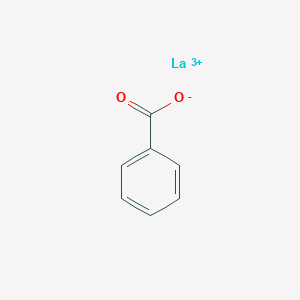
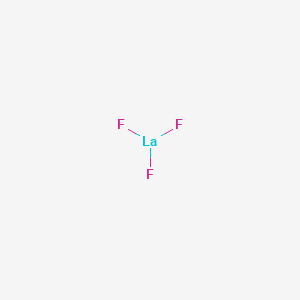
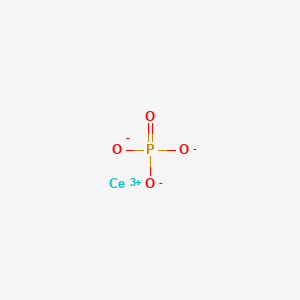
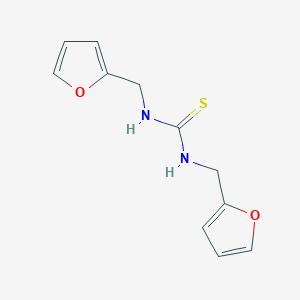
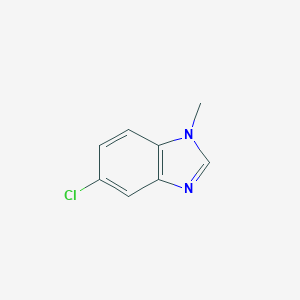
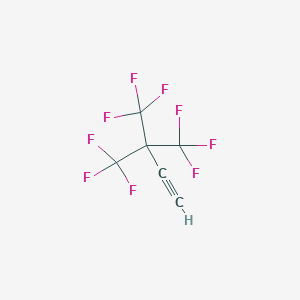
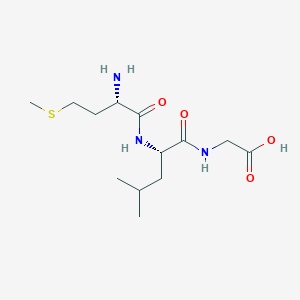
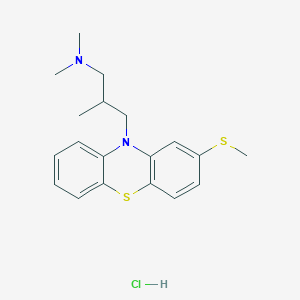
![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
